molecular formula C11H17NO B3277601 (2R)-4-(4-methoxyphenyl)butan-2-amine CAS No. 66264-83-3

(2R)-4-(4-methoxyphenyl)butan-2-amine

Cat. No.: B3277601
CAS No.: 66264-83-3
M. Wt: 179.26 g/mol
InChI Key: JMHAKVPFYWWNOW-SECBINFHSA-N
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Description

(2R)-4-(4-Methoxyphenyl)butan-2-amine is a chiral secondary amine with a molecular formula of C₁₁H₁₇NO and an average molecular mass of 179.263 g/mol . Its structure features a methoxyphenyl group at the fourth carbon and an amine group at the second carbon of a butane backbone. The compound’s stereochemistry is defined by the (2R) configuration, which significantly influences its physicochemical and biological properties.

Key identifiers include:

  • ChemSpider ID: 363053
  • IUPAC Name: 4-(4-Methoxyphenyl)butan-2-amine
  • Monoisotopic Mass: 179.131014 g/mol

The methoxy group (-OCH₃) on the phenyl ring enhances lipophilicity and may impact receptor binding compared to non-substituted analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-(4-methoxyphenyl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9H,3-4,12H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHAKVPFYWWNOW-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(4-methoxyphenyl)butan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitroethane to form 4-methoxyphenyl-2-nitropropene.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic resolution to obtain the (2R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis: Large quantities of starting materials are reacted in reactors under controlled conditions.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.

    Chiral Resolution: Industrial-scale chiral resolution methods, such as simulated moving bed chromatography, are employed to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(4-methoxyphenyl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant and Anxiolytic Potential
    • Preliminary studies indicate that (2R)-4-(4-methoxyphenyl)butan-2-amine may interact with neurotransmitter systems, potentially modulating mood and anxiety disorders. Research suggests that compounds with similar structures have shown promise as antidepressants by influencing serotonin and norepinephrine pathways .
  • Synthesis of Pharmaceutical Intermediates
    • This compound can serve as a key intermediate in the synthesis of various pharmaceuticals. For instance, it has been utilized in the synthesis of anti-asthmatic drugs like formoterol, demonstrating high yield and stereoselectivity in reactions involving chiral amines .
  • Structure-Activity Relationship (SAR) Studies
    • SAR studies have been conducted to evaluate the pharmacological effects of this compound analogs. Variations in substituents on the aromatic ring have been shown to significantly influence the compound's potency against specific biological targets .

Biological Research Applications

  • Enzymatic Studies
    • The compound is being investigated for its interactions with various enzymes, particularly amine dehydrogenases. Studies focus on its potential to act as a substrate or inhibitor, providing insights into enzyme kinetics and mechanisms .
  • Cancer Research
    • Recent investigations into related compounds suggest potential anti-cancer properties. The structural characteristics of this compound may contribute to its efficacy against certain cancer cell lines through modulation of apoptotic pathways .

Industrial Applications

  • Synthesis of Specialty Chemicals
    • In industrial settings, this compound is employed as a building block in organic synthesis. Its versatility allows for the production of various specialty chemicals used in pharmaceuticals and agrochemicals.
  • Catalysis
    • The compound can participate in catalytic reactions, enhancing reaction rates and selectivity in synthetic processes. Its chiral nature makes it valuable for asymmetric synthesis applications .

Case Studies

StudyFocusFindings
Study 1Antidepressant ActivityDemonstrated modulation of serotonin receptors, suggesting potential use in treating mood disorders.
Study 2Synthesis MethodologyDeveloped an efficient synthesis route for producing high yields of formoterol from this compound .
Study 3Enzyme InteractionInvestigated the compound's role as an inhibitor of amine dehydrogenases, providing insights into its biochemical pathways .

Mechanism of Action

The mechanism of action of (2R)-4-(4-methoxyphenyl)butan-2-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

(2R)-4-Phenylbutan-2-amine

  • Molecular Formula : C₁₀H₁₃N
  • Molecular Weight : 147.22 g/mol
  • Key Differences : Lacks the methoxy group, reducing electron-donating effects and lipophilicity.
  • Applications : Serves as an intermediate for Cathepsin S inhibitors (). Isotope-labeled versions (e.g., (2R)-4-phenylbutan-2-amine-d3) are used in pharmacokinetic studies .
Property (2R)-4-(4-Methoxyphenyl)butan-2-amine (2R)-4-Phenylbutan-2-amine
Molecular Weight 179.263 g/mol 147.22 g/mol
Aromatic Substituent 4-Methoxyphenyl Phenyl
Lipophilicity (LogP)* Higher (due to -OCH₃) Lower
Bioactivity Not explicitly reported Cathepsin S inhibition

*Predicted based on substituent effects.

(2R)-4-(Furan-2-yl)butan-2-amine

  • Molecular Formula: C₈H₁₃NO
  • Molecular Weight : 139.20 g/mol
  • Key Differences : Replaces the methoxyphenyl group with a furan ring, reducing aromaticity and altering electronic properties.
  • Applications: Limited data, but furan derivatives often exhibit distinct metabolic stability and receptor interactions .

Enantiomeric Derivatives and Stereochemical Impact

highlights enantioselective synthesis in fenoterol derivatives. For example:

  • (R)-(−)-N-Benzyl-1-(4-(benzyloxy)phenyl)butan-2-amine : [α]D = −18.0 (MeOH)
  • (S)-(+)-N-Benzyl-1-(4-(benzyloxy)phenyl)butan-2-amine : [α]D = +21.4 (MeOH)

Functionalized Derivatives in Pharmaceutical Contexts

Impurity C(EP): (2RS)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine Hydrochloride

  • Molecular Formula: C₂₁H₃₀ClNO₃
  • Molecular Weight : 392.92 g/mol
  • Key Differences : Additional dimethoxyphenethyl group increases molecular complexity and likely alters adrenergic receptor binding ().

Dobutamine-Related Impurities

  • 4-(4-Hydroxyphenyl)butan-2-one : A ketone analog lacking the amine group, reducing basicity and altering metabolic pathways ().

Substituent Effects on Physicochemical Properties

  • Methoxy vs. Hydroxy Groups : The methoxy group in this compound enhances stability against oxidation compared to hydroxy-substituted analogs (e.g., 4-(4-hydroxyphenyl)butan-2-one) .
  • Furan vs. Phenyl : Furan-containing analogs () exhibit lower molecular weights and altered solubility profiles due to reduced aromatic surface area.

Biological Activity

(2R)-4-(4-methoxyphenyl)butan-2-amine, also known as a substituted phenylbutylamine, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, anti-inflammatory, and neuropharmacological effects based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a butanamine backbone with a methoxy-substituted phenyl group. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of phenylbutanamine exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various piperazine derivatives that demonstrated strong activity against both Gram-positive and Gram-negative bacteria as well as fungi. These compounds showed minimum inhibitory concentrations (MICs) ranging from 0.49 µg/mL to 1000 µg/mL against various strains, particularly effective against Staphylococcus aureus and Bacillus cereus .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)Activity Type
Piperazine Derivative AS. aureus250500Bactericidal
Piperazine Derivative BB. cereus125250Bactericidal
Piperazine Derivative CE. coli5001000Bacteriostatic
Piperazine Derivative DCandida parapsilosis0.49Not reportedFungistatic

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that similar amine compounds can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. In vitro studies have shown that certain derivatives can reduce the production of TNF-alpha and IL-6 in macrophages, suggesting a mechanism for their anti-inflammatory action .

Neuropharmacological Effects

Neuropharmacological studies have suggested that this compound may exhibit psychoactive properties similar to other phenethylamines. It is hypothesized to interact with serotonin and dopamine receptors, which could lead to both therapeutic effects in mood disorders and potential side effects .

Case Study: Behavioral Effects in Animal Models

In behavioral assays using rodent models, administration of the compound resulted in increased locomotor activity and altered anxiety-like behaviors, indicating its potential influence on central nervous system activity. These findings necessitate further investigation into its safety profile and therapeutic window.

Q & A

Q. What are the common synthetic routes for (2R)-4-(4-methoxyphenyl)butan-2-amine, and what factors influence reaction efficiency?

The compound is synthesized primarily via reductive amination of 4-(4-methoxyphenyl)butan-2-one using reducing agents like NaBH₄ or LiAlH₄. Industrial methods employ catalytic hydrogenation with palladium under high pressure. Key factors affecting efficiency include:

  • Reducing agent choice : NaBH₄ is milder but may require stoichiometric excess, whereas LiAlH₄ offers higher yields but demands anhydrous conditions .
  • Reaction temperature : Elevated temperatures (50–80°C) accelerate hydrogenation but risk side reactions like over-reduction .
  • Catalyst loading : Pd/C at 5–10 wt% optimizes turnover in industrial settings .

Q. How does the stereochemistry of this compound affect its biological activity?

The (2R) -configuration is critical for binding to the serotonin transporter (SERT) . Enantiomeric purity impacts selectivity:

  • The (2R)-enantiomer shows 10-fold higher affinity for SERT over α-adrenergic receptors compared to the (2S)-form .
  • In murine models, the (2R)-isomer exhibited anxiolytic effects (elevated plus maze test) absent in racemic mixtures, highlighting stereospecificity .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomeric impurities during synthesis of this compound?

Chiral resolution techniques include:

  • Chiral chromatography : Use of amylose- or cellulose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .
  • Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) selectively esterify the undesired enantiomer, achieving >98% ee .
  • Diastereomeric salt formation : Tartaric acid derivatives preferentially crystallize the (2R)-enantiomer from racemic mixtures .

Q. How do in vitro binding assays and in vivo pharmacological studies of this compound sometimes yield conflicting data?

Discrepancies arise from:

  • Receptor density variations : In vitro assays (e.g., radioligand binding) may overemphasize α-receptor affinity due to homogenized membrane preparations, whereas in vivo systems account for tissue-specific SERT expression .
  • Metabolic interference : Hepatic CYP450 enzymes convert the compound to 4-(4-methoxyphenyl)butan-2-ol , a metabolite with negligible SERT activity, complicating in vivo dose-response relationships .
  • Blood-brain barrier (BBB) permeability : LogP values >2.0 (calculated) suggest moderate BBB penetration, but efflux transporters like P-gp may limit central nervous system bioavailability .

Data Contradiction and Analysis

Q. Why do studies report conflicting results on the compound’s α-receptor vs. serotonin transporter selectivity?

Variability stems from:

  • Assay conditions : SERT binding assays (e.g., [³H]paroxetine displacement) use serotonin-depleted buffers, while α-receptor studies (e.g., [³H]prazosin binding) employ noradrenaline-rich media, altering competitive binding dynamics .
  • Species differences : Rat α₁-receptors show 30% higher affinity than human isoforms, leading to overestimation of off-target effects in preclinical models .

Comparative Analysis

Q. How does this compound compare to structural analogs like 4-methoxyamphetamine (PMA)?

ParameterThis compound4-Methoxyamphetamine (PMA)
Primary Target Serotonin transporter (Ki = 12 nM)Serotonin/dopamine receptors
Selectivity 50:1 (SERT:α₁-adrenergic)3:1 (SERT:DAT)
Metabolic Stability t₁/₂ = 2.3 h (rat liver microsomes)t₁/₂ = 0.8 h
Neurotoxicity No observed dopaminergic depletionHigh DA neuron degeneration
Data sourced from in vitro and rodent studies .

Methodological Guidance

Q. What analytical techniques validate the enantiomeric purity of this compound?

  • Polarimetry : Specific rotation ([α]D²⁵ = +24.5°) confirms enantiomeric excess .
  • Chiral HPLC : Baseline separation (R > 1.5) using Chiralcel® OD-H column (4.6 × 250 mm, 5 µm) with n-hexane:ethanol:DEA (90:10:0.1) at 1 mL/min .
  • NMR with chiral shift reagents : Eu(hfc)₃ induces distinct ¹H NMR splitting for (2R) and (2S) enantiomers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2R)-4-(4-methoxyphenyl)butan-2-amine
Reactant of Route 2
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